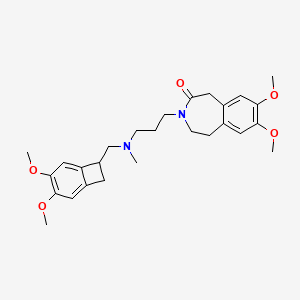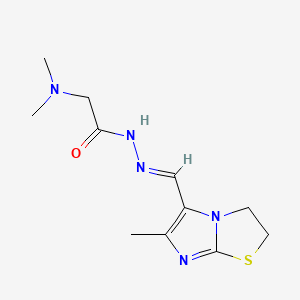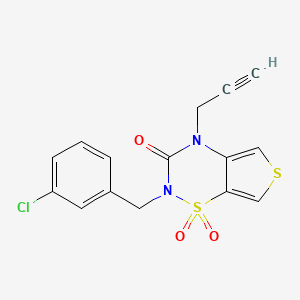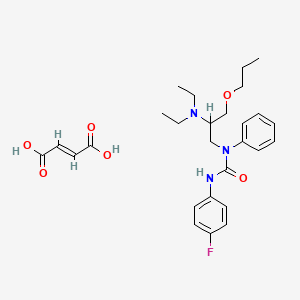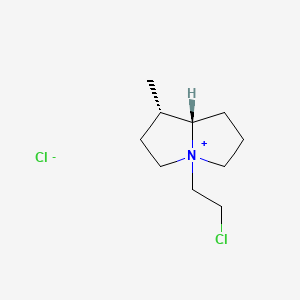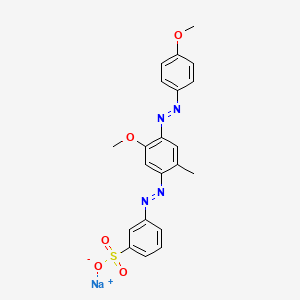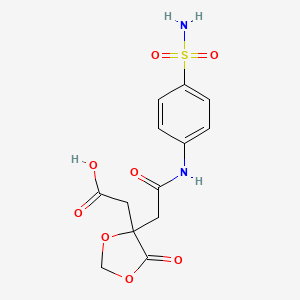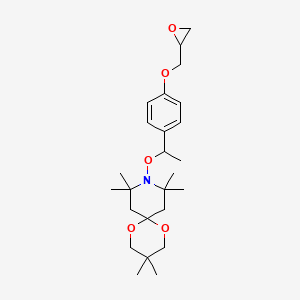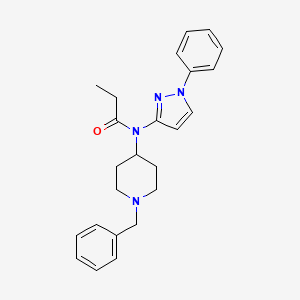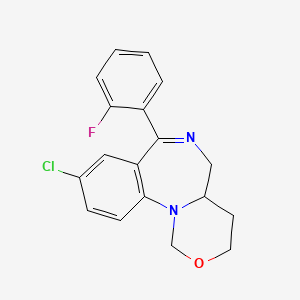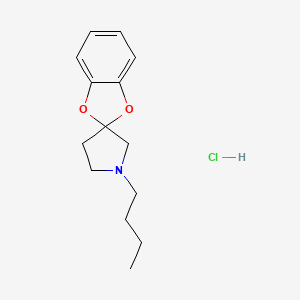
Spiro(1,3-benzodioxole-2,3'-pyrrolidine), 1'-butyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride is a chemical compound with a unique spirocyclic structure. This compound features a benzodioxole ring fused to a pyrrolidine ring, with a butyl group attached to the nitrogen atom of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide is generated in situ and reacts with a dipolarophile such as benzodioxole chalcones . This reaction forms the spirocyclic structure in a single step, creating multiple bonds and stereocenters simultaneously.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure the efficient formation of the desired product. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the overall process.
化学反応の分析
Types of Reactions
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind effectively to protein active sites, influencing various biological processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Spirooxindole derivatives: These compounds share a similar spirocyclic structure and exhibit comparable biological activities.
Spiroindole derivatives: Another class of spirocyclic compounds with potential medicinal applications.
Uniqueness
Spiro(1,3-benzodioxole-2,3’-pyrrolidine), 1’-butyl-, hydrochloride is unique due to its specific combination of a benzodioxole ring and a pyrrolidine ring, along with the butyl group and hydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
113954-71-5 |
|---|---|
分子式 |
C14H20ClNO2 |
分子量 |
269.77 g/mol |
IUPAC名 |
1'-butylspiro[1,3-benzodioxole-2,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-3-9-15-10-8-14(11-15)16-12-6-4-5-7-13(12)17-14;/h4-7H,2-3,8-11H2,1H3;1H |
InChIキー |
SBBJQRYEESQOQD-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCC2(C1)OC3=CC=CC=C3O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3H]methoxy-PEPy](/img/structure/B15191061.png)

